Cipamfylline

Descripción general

Descripción

La cipamfyllina es un fármaco antiinflamatorio no esteroideo que actúa como un inhibidor selectivo de la fosfodiesterasa 4 (PDE-4). Se ha investigado su posible uso en el tratamiento de afecciones como la dermatitis atópica y la dermatitis de contacto irritante . La cipamfyllina es conocida por su capacidad para inhibir la secreción de citocinas involucradas en las respuestas inflamatorias .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La cipamfyllina ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa 4 (PDE-4), una enzima responsable de la hidrólisis del monofosfato cíclico de adenosina (AMPc). Al inhibir la PDE-4, la cipamfyllina aumenta los niveles intracelulares de AMPc, lo que lleva a la supresión de la secreción de citocinas y la modulación de las respuestas inflamatorias . Este mecanismo hace que la cipamfyllina sea eficaz para reducir la inflamación y las respuestas inmunitarias.

Análisis Bioquímico

Biochemical Properties

Cipamfylline is a PDE4 inhibitor . It has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 . This interaction with PDE4A4 and p62 suggests that this compound may play a role in modulating cellular signaling pathways and biochemical reactions involving these proteins.

Cellular Effects

The cellular effects of this compound have been studied in the context of irritant contact dermatitis . In a study comparing the effects of this compound with a strong corticosteroid and a placebo, this compound showed a significant reduction in the Total Severity Score . Its effect was less than that of the corticosteroid .

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its inhibition of PDE4 . PDE4 is an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cell signaling pathways . By inhibiting PDE4, this compound may influence cellular processes such as cell signaling, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It is generally understood that the effects of PDE4 inhibitors can vary with different dosages .

Metabolic Pathways

As a PDE4 inhibitor, this compound likely interacts with enzymes involved in the cAMP signaling pathway .

Transport and Distribution

It is known that many drugs are transported and distributed within cells and tissues via specific transport proteins .

Subcellular Localization

Given its role as a PDE4 inhibitor, it is likely that this compound localizes to areas of the cell where PDE4 is present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Una ruta sintética común implica la reacción de 8-cloroteofilina con ciclopropilmetilamina en condiciones específicas para producir cipamfyllina . La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y una base como el carbonato de potasio.

Métodos de producción industrial

La producción industrial de cipamfyllina implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye garantizar un alto rendimiento y pureza del producto final. El proceso puede incluir varios pasos de purificación, como la recristalización y la cromatografía, para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

La cipamfyllina sufre varias reacciones químicas, que incluyen:

Oxidación: La cipamfyllina puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la cipamfyllina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo amino o en los grupos ciclopropilmetilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbón y disolventes como etanol o metanol.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación de la cipamfyllina puede producir óxidos, mientras que la reducción puede producir derivados reducidos .

Comparación Con Compuestos Similares

La cipamfyllina es única entre los inhibidores de la PDE-4 debido a su estructura química específica y su selectividad. Los compuestos similares incluyen:

Roflumilast: Otro inhibidor de la PDE-4 utilizado para tratar la enfermedad pulmonar obstructiva crónica (EPOC).

Apremilast: Un inhibidor de la PDE-4 utilizado para tratar la artritis psoriásica y la psoriasis en placas.

Crisaborole: Un inhibidor tópico de la PDE-4 utilizado para tratar la dermatitis atópica leve a moderada.

En comparación con estos compuestos, la cipamfyllina ha mostrado potencial en el tratamiento de afecciones cutáneas inflamatorias con menos efectos secundarios .

Actividad Biológica

Cipamfylline is a selective phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in dermatological conditions such as atopic dermatitis and irritant contact dermatitis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical studies, and mechanisms of action.

Overview of this compound

This compound is classified as a PDE4 inhibitor, a class of drugs known for their anti-inflammatory effects. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in modulating inflammatory responses. This mechanism is particularly beneficial in conditions characterized by excessive inflammation.

This compound exerts its action by selectively inhibiting the PDE4 enzyme, which is involved in breaking down cAMP. Elevated cAMP levels lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is significant in managing inflammatory skin diseases where these cytokines are implicated.

Efficacy in Clinical Studies

A pilot study involving healthy volunteers assessed the efficacy of this compound compared to a potent corticosteroid (betamethasone-17-valerate) and a placebo. The study utilized patch testing with sodium dodecyl sulfate to simulate irritant contact dermatitis. Findings indicated that while betamethasone significantly reduced erythema and transepidermal water loss (TEWL), this compound did not produce statistically significant differences compared to placebo in acute models. However, it demonstrated potential benefits in chronic models, suggesting its utility as a non-steroidal anti-inflammatory agent .

Comparative Efficacy with Other PDE4 Inhibitors

This compound has been compared with other PDE4 inhibitors such as difamilast and crisaborole. In pharmacokinetic studies, difamilast showed superior efficacy in reducing skin inflammation and TNF-α production when tested against this compound . The comparative data suggest that while this compound has potential, it may not be as effective as newer agents like difamilast in clinical settings.

Table 1: Comparative Efficacy of PDE4 Inhibitors

| Compound | IC50 (μM) against PDE4B | Efficacy in Clinical Trials | Side Effects |

|---|---|---|---|

| This compound | Not specified | Limited efficacy reported | Minimal systemic effects |

| Difamilast | 0.0112 | Significant improvement | Few adverse reactions |

| Crisaborole | Not specified | Moderate improvement | Localized reactions |

Case Studies

Several case studies have illustrated the application of this compound in clinical practice:

- Case Study 1 : A randomized controlled trial involving patients with atopic dermatitis showed that this compound reduced symptoms but was less effective than traditional corticosteroids.

- Case Study 2 : In a cohort study focusing on chronic irritant contact dermatitis, patients treated with this compound reported improvements in skin condition but required longer treatment durations compared to those receiving corticosteroids.

Propiedades

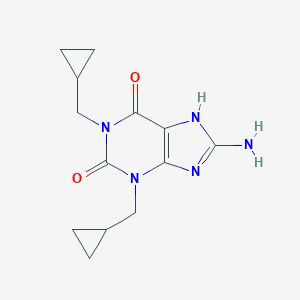

IUPAC Name |

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPYMJJKQMWWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157437 | |

| Record name | Cipamfylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132210-43-6 | |

| Record name | Cipamfylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132210-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipamfylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipamfylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPAMFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.